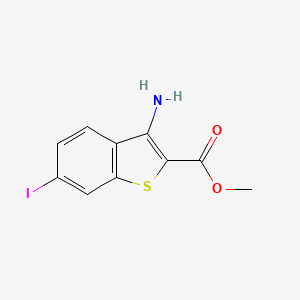

Methyl 3-amino-6-iodobenzothiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-amino-6-iodobenzothiophene-2-carboxylate” is a chemical compound with the molecular formula C10H8INO2S . It has a molecular weight of 333.15 .

Molecular Structure Analysis

“Methyl 3-amino-6-iodobenzothiophene-2-carboxylate” crystallizes in the monoclinic crystal system P2 1 /c space group . The molecules in the symmetric unit are crystallographically different and further linked through the N–H⋯O and N–H⋯N hydrogen bond interactions along with weak C–H⋯S and C–H⋯Cg interactions .Physical And Chemical Properties Analysis

“Methyl 3-amino-6-iodobenzothiophene-2-carboxylate” is a solid compound at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications

Pharmaceutical Intermediates

MATC serves as a crucial intermediate in the synthesis of various pharmaceutical products. Its functional groups, the amino and carboxylate, are versatile in forming bonds, making it valuable in creating compounds with potential medicinal properties. Notably, MATC is used in the development of:

- Anti-hypertensives : Medications that help manage high blood pressure .

- Antitumor Agents : Compounds that can inhibit or prevent the growth of tumors .

- Anti-HIV-1 Integrase : Drugs targeting the enzyme integrase, crucial for HIV replication .

- Human Cytomegalovirus Inhibitors : Substances that can prevent the replication of the cytomegalovirus, which can cause various diseases .

Antiviral Research

In the realm of antiviral therapy, MATC is a key ingredient in synthesizing inhibitors against viruses like:

- Hepatitis C Virus : Developing inhibitors that can potentially prevent the virus from replicating .

- Phosphatidylinositol 3-Kinase (PI3K) Inhibitors : These inhibitors can interfere with viral replication and are being studied for their efficacy against a range of viruses .

Anticoagulant Development

MATC is instrumental in creating drugs with antithrombotic activity. These drugs prevent the formation of blood clots, which can lead to strokes and heart attacks, by targeting:

- Factor Xa Inhibitors : These inhibitors are a class of anticoagulants that block the activity of factor Xa, an essential component in the blood clotting process .

Anti-Inflammatory Applications

The compound’s derivatives have been evaluated for their anti-inflammatory properties, which are crucial in treating conditions like arthritis and other inflammatory diseases .

Agrochemical Products

MATC is a starting material for agrochemicals providing herbicidal protection. It’s used in synthesizing:

- Thiafulone : A compound offering herbicidal properties .

- Sulfonylurea Herbicides : A class of herbicides that inhibit plant growth enzymes .

Material Science

In material science, MATC’s crystal structure and bonding interactions are studied for their potential applications in creating new materials with specific properties. Its ability to form various inter- and intra-molecular interactions makes it a subject of interest in designing materials with desired characteristics .

properties

IUPAC Name |

methyl 3-amino-6-iodo-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8INO2S/c1-14-10(13)9-8(12)6-3-2-5(11)4-7(6)15-9/h2-4H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLYXSBTXCIMPIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(S1)C=C(C=C2)I)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8INO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-amino-6-iodobenzothiophene-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorobenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2583423.png)

![2-{[2-(4-Methoxyphenyl)-6-nitroquinolin-4-yl]oxy}acetamide](/img/structure/B2583424.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2583426.png)

![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 7-methoxy-4,5-dihydrobenzo[g][1]benzothiole-2-carboxylate](/img/structure/B2583429.png)

![[4-(4-aminobenzyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B2583432.png)